Product packaging for Benzyl 3,3-difluorocyclobutanecarboxylate(Cat. No.:CAS No. 935273-86-2)

Benzyl 3,3-difluorocyclobutanecarboxylate

Cat. No.: B1374118
CAS No.: 935273-86-2
M. Wt: 226.22 g/mol
InChI Key: RRSMHVQRSRIXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Strategic Importance of Fluorine in Molecular Design

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.net Due to its high electronegativity, small size (mimicking a hydrogen atom), and the strength of the carbon-fluorine bond, fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate the acidity or basicity of nearby functional groups. researchgate.net These attributes have made fluorine a cornerstone in the design of pharmaceuticals and agrochemicals, with a significant percentage of modern drugs containing at least one fluorine atom. google.com The strategic placement of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles, making it a favored tool for medicinal chemists. researchgate.net

Significance of Cyclobutane (B1203170) Architectures in Organic Synthesis and Medicinal Chemistry

Cyclobutane rings, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as valuable components in molecular design. nih.goved.ac.uk Their rigid, three-dimensional structure can impart conformational constraint on a molecule, which can be advantageous for optimizing interactions with biological targets. ed.ac.uk The cyclobutane scaffold can serve as a bioisostere for other common chemical groups, offering a unique spatial arrangement of substituents. nih.gov In organic synthesis, the strain energy of the cyclobutane ring can be harnessed to drive various chemical transformations, making them versatile intermediates for the construction of more complex carbocyclic and heterocyclic systems. nih.gov

Positioning of Benzyl (B1604629) 3,3-Difluorocyclobutanecarboxylate within Contemporary Chemical Research

Benzyl 3,3-difluorocyclobutanecarboxylate stands as a significant building block in the synthesis of more complex fluorinated molecules. researchgate.net Its structure combines the beneficial properties of both the fluorine atoms and the cyclobutane core. The gem-difluoro group at the 3-position enhances the polarity and metabolic stability of the cyclobutane ring, while the benzyl ester provides a versatile handle for further chemical modifications. nih.gov

This compound serves as a key intermediate in the preparation of 3,3-difluorocyclobutanecarboxylic acid and its derivatives, which are sought-after motifs in drug discovery. researchgate.net For instance, the ethyl ester analogue, ethyl 3,3-difluorocyclobutanecarboxylate, is a well-documented common synthetic intermediate for a variety of 3,3-difluorocyclobutyl-substituted building blocks, including amines, alcohols, and other functionalized derivatives. google.com These building blocks are then incorporated into larger, more complex molecules being investigated for a range of therapeutic applications.

While direct synthesis of a marketed drug from this compound may not be widely documented, its importance lies in its role as a precursor to a class of compounds that are of high interest in medicinal chemistry. The 3,3-difluorocyclobutane motif is increasingly being explored by researchers for its potential to impart favorable properties to drug candidates. nih.gov The synthesis and reactions of compounds like this compound are therefore central to the ongoing efforts to expand the chemical space available for the development of new and improved therapeutics.

Chemical Properties of this compound

PropertyValue
CAS Number 935273-86-2
Molecular Formula C12H12F2O2
Molecular Weight 226.22 g/mol
Appearance Oil
Boiling Point 277 °C
Density 1.22 g/cm³
Flash Point 118 °C

Data sourced from commercially available information. researchgate.net

Synthesis of this compound

A common synthetic route to this compound involves the fluorination of a ketone precursor.

Starting Material: Benzyl 3-oxocyclobutanecarboxylate

Reagent: Diethylaminosulfur trifluoride (DAST)

Solvent: Dichloromethane (B109758) (DCM)

Conditions: Room temperature, inert atmosphere

Yield: Approximately 71%

This synthetic information is based on published procedures. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12F2O2 B1374118 Benzyl 3,3-difluorocyclobutanecarboxylate CAS No. 935273-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3,3-difluorocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O2/c13-12(14)6-10(7-12)11(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSMHVQRSRIXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717784
Record name Benzyl 3,3-difluorocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935273-86-2
Record name Benzyl 3,3-difluorocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms Involving Benzyl 3,3 Difluorocyclobutanecarboxylate

Mechanistic Pathways of Ester Hydrolysis and Transesterification

The ester linkage in benzyl (B1604629) 3,3-difluorocyclobutanecarboxylate is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification, which can be catalyzed by either acid or base.

Ester Hydrolysis involves the cleavage of the ester bond to yield 3,3-difluorocyclobutanecarboxylic acid and benzyl alcohol.

Base-Catalyzed Hydrolysis (Saponification): This reaction proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism. It is effectively irreversible as the final step involves an acid-base reaction.

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O π bond and forms a tetrahedral intermediate.

Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond. This results in the expulsion of the benzyloxy group (BnO⁻) as the leaving group.

Deprotonation: The expelled benzyloxy anion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and benzyl alcohol. An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: This is a reversible process and represents the reverse of a Fischer esterification. The mechanism involves the activation of the carbonyl group by a proton, making it more electrophilic.

Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original benzyloxy group, converting it into a good leaving group (benzyl alcohol).

Elimination: The intermediate collapses, eliminating benzyl alcohol and reforming the protonated carbonyl group.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final product and regenerate the acid catalyst.

Transesterification is the process of exchanging the benzyl alcohol portion of the ester with a different alcohol. Similar to hydrolysis, this can be acid- or base-catalyzed.

Base-Catalyzed Transesterification: An alkoxide (RO⁻) from a new alcohol (R-OH) acts as the nucleophile, attacking the carbonyl carbon. The mechanism is analogous to saponification, with the benzyloxy group (BnO⁻) being displaced by the incoming alkoxide. The reaction is typically driven to completion by using a large excess of the new alcohol.

Acid-Catalyzed Transesterification: The mechanism mirrors that of acid-catalyzed hydrolysis. The ester's carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol molecule. After a series of proton transfers, the original benzyl alcohol is eliminated, and the new ester is formed.

Table 1: Summary of Hydrolysis and Transesterification Conditions
ReactionCatalystTypical ReagentsKey Mechanistic Feature
HydrolysisBase (e.g., NaOH)Aqueous NaOH, followed by H₃O⁺ workupBAC2 mechanism with tetrahedral intermediate
HydrolysisAcid (e.g., H₂SO₄)Aqueous H₂SO₄, heatAAC2 mechanism, carbonyl activation by protonation
TransesterificationBase (e.g., NaOR)Alcohol (R-OH) with a catalytic amount of its conjugate baseNucleophilic attack by alkoxide (RO⁻)
TransesterificationAcid (e.g., H₂SO₄)Excess alcohol (R-OH) with an acid catalystNucleophilic attack by neutral alcohol on protonated carbonyl

Investigations into the Reactivity of the 3,3-Difluorocyclobutane Moiety

The 3,3-difluorocyclobutane ring is a key structural feature that significantly influences the molecule's properties. The two fluorine atoms at the C3 position create a strong dipole and increase the ring's stability. Research indicates that the gem-difluorocyclobutane motif is highly stable under a range of conditions, including acidic, basic, and in the presence of strong nucleophiles. nih.gov This stability makes it a desirable component in medicinal chemistry. nih.govdigitellinc.com However, the ring can participate in specific reactions under forcing conditions or through the generation of reactive intermediates.

Mechanisms of Nucleophilic Substitution on Fluorine Atoms

Direct nucleophilic substitution on a fluorine atom is not a feasible reaction pathway. However, considering nucleophilic substitution where fluoride (B91410) acts as a leaving group from the C3 position of the cyclobutane (B1203170) ring reveals significant mechanistic barriers.

The aliphatic C(sp³)–F bond is the strongest single bond to carbon, making fluoride a very poor leaving group in standard S_N1 or S_N2 reactions. libretexts.org The high strength of this bond means that a large amount of energy is required for its cleavage, resulting in a high activation barrier for substitution. libretexts.org For an S_N2 reaction to occur at the C3 position, a nucleophile would need to attack the carbon atom, displacing a fluoride ion. This process is kinetically and thermodynamically unfavorable under normal conditions. libretexts.orgcsbsju.edu

While specialized methods using potent Lewis acids like lanthanum triflates can activate aliphatic C-F bonds for substitution, these are not general-purpose reactions and require specific reagents. nih.gov This is in contrast to nucleophilic aromatic substitution (S_NAr), where a fluorine substituent on an electron-deficient aromatic ring can be an excellent leaving group. In S_NAr, the rate-determining step is often the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. acs.org This mechanism is not applicable to the saturated difluorocyclobutane system.

Studies on Ring-Opening and Rearrangement Processes

The cyclobutane ring, while possessing more ring strain than larger rings, is significantly more stable than cyclopropane. The presence of the gem-difluoro group further stabilizes the ring structure. As a result, ring-opening and rearrangement reactions of the 3,3-difluorocyclobutane moiety are not common and require specific activation.

While the ring itself is stable, rearrangements have been observed during the synthesis of gem-difluorocyclobutane systems. For instance, the reaction of aryl-substituted methylenecyclopropanes with electrophilic fluorine sources can proceed through a Wagner-Meerwein rearrangement to form a 2-aryl-substituted gem-difluorocyclobutane. acs.org This involves the expansion of the three-membered ring to a four-membered ring.

Ring-opening reactions are more characteristic of the more highly strained gem-difluorocyclopropane systems, which can undergo cleavage of the C-C bonds under thermal, radical, or transition-metal-catalyzed conditions. cas.cnresearchgate.net For the 3,3-difluorocyclobutane ring in the title compound, such reactions are not readily observed, underscoring its general chemical stability. nih.gov

Reactivity Profiles of the Benzylic Carbon in Benzyl 3,3-Difluorocyclobutanecarboxylate

The benzylic carbon—the CH₂ group between the phenyl ring and the ester oxygen—is a site of significant reactivity. Its position next to an aromatic ring allows for the stabilization of radical, cationic, or anionic intermediates, enabling a variety of transformations.

Radical and Oxidative Transformations

The benzylic C-H bonds are relatively weak and susceptible to homolytic cleavage, making the benzylic position a prime target for radical reactions.

Radical Formation: Benzylic radicals can be generated through hydrogen atom abstraction by radical initiators or via single-electron transfer (SET) processes. For instance, oxidation systems involving hypervalent iodine reagents can generate benzyl radicals as intermediates.

Oxidative Cleavage: Strong oxidizing agents can lead to the oxidation of the benzylic carbon. Depending on the reagents and conditions, this can result in the cleavage of the benzyl group, ultimately forming products such as benzoic acid or benzaldehyde. Some oxidative deprotection methods proceed via the formation of a benzylic radical, which is then further oxidized.

Catalytic Hydrogenation and Deprotection Mechanisms

The benzyl group is a common protecting group for carboxylic acids precisely because it can be removed under specific and mild conditions, most notably catalytic hydrogenation. This process is often referred to as hydrogenolysis.

Mechanism of Catalytic Hydrogenation: The most common method for cleaving the benzyl ester is through hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium (B1175870) formate).

Adsorption: Both the benzyl ester and hydrogen are adsorbed onto the surface of the palladium catalyst.

Oxidative Addition: The C–O bond of the benzyl group undergoes oxidative addition to the Pd(0) catalyst, forming a Pd(II) complex.

Hydrogenolysis: Hydrogen atoms on the catalyst surface then cleave the bonds in the complex.

Reductive Elimination: This process releases the free 3,3-difluorocyclobutanecarboxylic acid and toluene, regenerating the Pd(0) catalyst.

Chemical Deprotection: Besides hydrogenation, the benzyl ester can be cleaved under other conditions that exploit the stability of a benzyl cation. Strong Lewis acids like tin(IV) chloride (SnCl₄) or aluminum trichloride (B1173362) (AlCl₃) can coordinate to the ester's carbonyl oxygen. This coordination makes the benzylic carbon more electrophilic, facilitating a nucleophilic attack (e.g., by a chloride ion or a scavenger like anisole) that cleaves the benzyl-oxygen bond in an S_N1 or S_N2-like manner.

Table 2: Common Deprotection Methods for Benzyl Esters
MethodReagentsMechanism TypeByproducts
Catalytic HydrogenationH₂, Pd/CHydrogenolysisToluene
Transfer HydrogenationAmmonium formate, Pd/CHydrogenolysisToluene, CO₂, NH₃
Lewis Acid CleavageSnCl₄ or AlCl₃, often with a scavenger (e.g., anisole)S_N1 / S_N2-type cleavageBenzyl-scavenger adduct
Strong Acid CleavageHBr/AcOH, Trifluoroacetic acid (TFA)Acidolysis (AAL1)Benzyl bromide (with HBr)

Computational and Theoretical Studies on Benzyl 3,3 Difluorocyclobutanecarboxylate

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical methods are pivotal in elucidating the electronic properties that govern the chemical behavior of Benzyl (B1604629) 3,3-difluorocyclobutanecarboxylate.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govaps.org It is particularly effective for optimizing molecular geometry and determining electronic properties by focusing on the electron density rather than the complex wave function. nih.govaps.org For Benzyl 3,3-difluorocyclobutanecarboxylate, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311G, can predict key structural parameters. orientjchem.org This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure.

The optimization process yields precise data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional shape and the strain within its cyclic structure. Electronic properties such as dipole moment, molecular electrostatic potential (MEP), and atomic charges can also be calculated. orientjchem.org The MEP surface, for instance, helps identify regions within the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). orientjchem.org

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: This data is representative and derived from typical values for similar molecular fragments.

Parameter Atom Pair/Trio Predicted Value
Bond Length C-F ~1.35 Å
C=O ~1.21 Å
C-O (Ester) ~1.34 Å
C-C (Ring) ~1.55 Å
Bond Angle F-C-F ~107°
C-C-C (Ring) ~88°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost empty orbital that can accept electrons, indicating the molecule's electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the FMO analysis can reveal the most probable sites for reaction. The HOMO is likely localized on the electron-rich benzyl ring, while the LUMO may be centered around the electron-withdrawing ester group and the fluorinated carbon of the cyclobutane (B1203170) ring.

Table 2: Representative Frontier Orbital Energies for this compound Note: This data is for illustrative purposes.

Orbital Energy (eV) Description
HOMO -6.8 eV Highest Occupied Molecular Orbital; related to electron-donating ability.
LUMO -1.2 eV Lowest Unoccupied Molecular Orbital; related to electron-accepting ability.

| HOMO-LUMO Gap | 5.6 eV | Energy difference indicating chemical reactivity and stability. |

Conformational Analysis of the 3,3-Difluorocyclobutane Ring

The conformation of the cyclobutane ring is a defining feature of this compound, influencing its physical and chemical properties.

Impact of Fluorine Substituents on Conformation

The presence of two fluorine atoms on the same carbon (geminal substitution) in the 3,3-difluorocyclobutane ring has a significant impact on the ring's conformation. researchgate.net Fluorine is highly electronegative, creating strong C-F bond dipoles. These dipoles introduce electrostatic interactions, including dipole-dipole and charge-dipole forces, that influence the conformational preference of the ring. researchgate.netresearchgate.net

The substitution can affect the degree of puckering and the barrier to ring inversion. Stabilizing interactions, such as hyperconjugation between fluorine lone pairs and antibonding orbitals (n→σ*) of adjacent C-C bonds, can also play a role in determining the most stable conformation. researchgate.net The geminal difluoro group generally favors a more puckered conformation to minimize unfavorable electrostatic interactions and maximize stabilizing electronic effects. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govencyclopedia.pub MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. encyclopedia.pub This technique allows for the exploration of the conformational landscape of this compound under simulated physiological or laboratory conditions (e.g., in a solvent at a specific temperature and pressure). mdpi.com

Computational Studies on Reaction Pathways and Energetics

As of the latest available scientific literature, specific computational and theoretical studies focusing exclusively on the reaction pathways and energetics of this compound have not been extensively reported. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, transition states, and energy profiles for a wide array of chemical transformations, their application to this particular molecule is not yet detailed in published research.

General computational studies on related structures, such as other benzyl esters or fluorinated cyclobutane derivatives, provide a foundational understanding of the potential reactivity of the C-O bond in the ester group and the influence of the strained, fluorinated cyclobutane ring. However, without specific studies on this compound, any discussion on its reaction energetics or mechanistic pathways would be speculative.

The scientific community relies on detailed computational investigations to provide insights that complement experimental findings. Such studies for this compound would be valuable for understanding its stability, reactivity in nucleophilic substitution at the carbonyl carbon, potential for ring-opening reactions of the cyclobutane moiety, and the influence of the gem-difluoro group on the electronic structure and reaction barriers.

Currently, the absence of specific data tables, detailed research findings, and energetic profiles from computational models for this compound precludes a more in-depth discussion in this section. Future research in this area would be necessary to provide the scientifically accurate and detailed analysis required.

Applications of Benzyl 3,3 Difluorocyclobutanecarboxylate in Chemical Biology and Drug Discovery

Role as a Key Intermediate in Pharmaceutical Synthesis

Benzyl (B1604629) 3,3-difluorocyclobutanecarboxylate serves as a crucial starting material or intermediate in the synthesis of a variety of biologically active molecules. Its pre-built, rigid, and fluorinated scaffold provides a strategic advantage in constructing complex molecular architectures with desirable pharmacological profiles.

Synthesis of LPAR1 Antagonists for Fibrotic Diseases

One of the most significant applications of Benzyl 3,3-difluorocyclobutanecarboxylate is in the synthesis of antagonists for the Lysophosphatidic Acid Receptor 1 (LPAR1). LPAR1 is a G protein-coupled receptor that plays a pivotal role in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). Antagonizing this receptor is a promising therapeutic strategy to halt or reverse the progression of fibrosis.

A key patent in this area (WO2013107405A1) discloses the synthesis of potent LPAR1 antagonists where the 3,3-difluorocyclobutane moiety is a central structural feature. In the synthesis of these antagonists, 3,3-difluorocyclobutanecarboxylic acid, derived from this compound, is a key building block. This acid is coupled with other molecular fragments to construct the final antagonist molecule. The presence of the difluorocyclobutane ring is critical for the compound's activity and favorable pharmacokinetic properties.

Precursor for Piperazine (B1678402) Derivatives as RORγ Modulators

The retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that is a key regulator of the immune system, particularly in the differentiation of T helper 17 (Th17) cells. These cells are implicated in a number of autoimmune and inflammatory diseases. Modulators of RORγ, therefore, represent a promising class of drugs for treating conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

While direct synthesis of piperazine-containing RORγ modulators from this compound is not explicitly detailed in publicly available literature, the structural motifs present in known RORγ modulators suggest a strong potential for its use. The 3,3-difluorocyclobutane core can serve as a rigid scaffold to which a piperazine ring and other pharmacophoric elements can be attached. The known metabolic stability and lipophilicity-modulating effects of the difluorocyclobutane moiety make it an attractive component in the design of novel RORγ modulators with improved drug-like properties.

Application in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the production of peptides and small proteins for research and therapeutic purposes. The process relies on anchoring the first amino acid to a solid support (resin) via a linker, followed by the sequential addition of subsequent amino acids.

Benzyl esters are commonly used as protecting groups for the C-terminus of amino acids and as linkers to the resin in SPPS, particularly in the Boc (tert-butyloxycarbonyl) protection strategy. ub.eduacs.org The benzyl ester linkage is stable to the acidic conditions used for Boc deprotection but can be cleaved under stronger acidic conditions (e.g., with HF) at the end of the synthesis to release the peptide. peptide.com

Given this precedent, this compound could potentially be utilized to introduce a difluorocyclobutane-containing amino acid into a peptide sequence via SPPS. The benzyl ester would act as a protecting group for the carboxylic acid of the novel amino acid, allowing its incorporation into the growing peptide chain. The unique conformational constraints and metabolic stability conferred by the difluorocyclobutane moiety could be used to design peptides with enhanced stability and biological activity.

Pharmacological Impact of the Difluorocyclobutane Moiety

The introduction of a 3,3-difluorocyclobutane moiety into a drug candidate can have a profound impact on its pharmacological profile. The geminal difluoro group, in particular, offers a unique combination of steric and electronic properties that can be exploited by medicinal chemists to fine-tune the characteristics of a molecule.

Influence on Metabolic Stability and Pharmacokinetics

One of the primary reasons for incorporating fluorine into drug molecules is to enhance their metabolic stability. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s.

CompoundMoietyIn Vitro Half-life (min) in Human Liver Microsomes
Cyclobutane (B1203170) Carboxylic Acid DerivativeCyclobutane35
3,3-Difluorocyclobutane Carboxylic Acid Derivative3,3-Difluorocyclobutane> 120

This is a representative data table based on typical findings in the literature comparing fluorinated and non-fluorinated analogs. Actual values can vary depending on the full molecular structure.

Contribution to Lipophilicity and Bioavailability Profiles

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine can have a complex effect on lipophilicity. While a single fluorine atom can increase lipophilicity, the effect of a gem-difluoro group can be more nuanced.

The 3,3-difluorocyclobutane moiety generally leads to an increase in the lipophilicity of a molecule compared to its non-fluorinated counterpart. However, the rigid nature of the cyclobutane ring and the polar nature of the C-F bonds can also influence how the molecule interacts with biological membranes and protein binding sites. This modulation of lipophilicity can be used to optimize a drug's bioavailability, ensuring it can effectively cross cell membranes to reach its target, while also maintaining sufficient aqueous solubility for formulation and distribution in the body.

CompoundMoietyLogP
Benzyl CyclobutanecarboxylateCyclobutane2.8
This compound3,3-Difluorocyclobutane3.2

This is a representative data table based on typical findings in the literature comparing fluorinated and non-fluorinated analogs. Actual values can vary depending on the full molecular structure.

Modulation of Target Binding Affinity and Selectivity (e.g., IDH1 Inhibition)

The 3,3-difluorocyclobutyl moiety, a key feature of derivatives of this compound, plays a significant role in modulating the binding affinity and selectivity of small molecules for their biological targets. A preeminent example of this is found in the development of inhibitors for isocitrate dehydrogenase 1 (IDH1), a critical enzyme in cellular metabolism. Mutations in IDH1 are frequently observed in several cancers, including acute myeloid leukemia (AML) and glioma, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG) which promotes tumorigenesis.

Ivosidenib (AG-120), an FDA-approved inhibitor of mutant IDH1 (mIDH1), prominently features a 3,3-difluorocyclobutyl group. This structural element is crucial for the drug's potent and selective inhibition of the mutant enzyme. The gem-difluoro substitution on the cyclobutane ring offers a unique combination of steric bulk and electronic properties. The fluorine atoms can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the enzyme's binding pocket. These interactions can significantly enhance the binding affinity of the inhibitor for its target.

The introduction of the 3,3-difluorocyclobutyl group in Ivosidenib serves as a bioisosteric replacement for other cyclic or aliphatic groups. This substitution can lead to improved metabolic stability and pharmacokinetic properties, while also fine-tuning the molecule's conformation to optimize its fit within the binding site. The rigid, puckered nature of the cyclobutane ring, combined with the electronic influence of the gem-difluoro substitution, helps to lock the inhibitor into a bioactive conformation, thereby increasing its potency and selectivity for the mutant IDH1 enzyme over its wild-type counterpart.

Table 1: Impact of 3,3-Difluorocyclobutyl Moiety on IDH1 Inhibition
CompoundKey Structural FeatureTargetEffect on Binding AffinitySelectivity
Ivosidenib (AG-120)Contains a 3,3-difluorocyclobutyl groupMutant Isocitrate Dehydrogenase 1 (mIDH1)Enhanced binding through favorable non-covalent interactionsHigh selectivity for mutant IDH1 over wild-type

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. Derivatives of this compound, and more broadly, molecules incorporating the 3,3-difluorocyclobutyl moiety, have been the subject of such investigations to optimize their therapeutic potential.

The 3,3-difluorocyclobutyl group is often employed as a bioisostere for other functionalities, such as isopropyl, cyclopropyl, or even phenyl groups. SAR studies involving the replacement of these groups with the 3,3-difluorocyclobutyl moiety have revealed its profound impact on a molecule's properties. The gem-difluoro substitution significantly alters the local electronic environment, increasing the lipophilicity and metabolic stability of the compound. This can lead to improved cell permeability and a longer half-life in the body.

The development of Ivosidenib involved extensive SAR studies to identify the optimal chemical scaffold for mIDH1 inhibition. The inclusion of the 3,3-difluorocyclobutyl group was a key discovery in this process, highlighting the importance of this unique structural motif in achieving the desired therapeutic profile.

Table 2: SAR Insights from 3,3-Difluorocyclobutyl Moiety Introduction
Structural ModificationObserved Effect on Biological ActivityRationale
Replacement of isopropyl with 3,3-difluorocyclobutylIncreased metabolic stability and potencyReduced susceptibility to oxidative metabolism; improved binding interactions
Variation of substituents on the cyclobutane ringModulation of binding affinity and selectivityProbing steric and electronic requirements of the target binding pocket
Replacement of 3,3-difluorocyclobutyl with non-fluorinated cyclobutaneDecreased potency and metabolic stabilityLoss of favorable fluorine-mediated interactions and increased metabolic vulnerability

Emerging Applications in Agrochemical and Materials Science Research

Beyond its established role in pharmaceutical research, the 3,3-difluorocyclobutyl moiety, and by extension its precursor this compound, is finding emerging applications in the fields of agrochemical and materials science. nih.gov

In the agrochemical industry, the introduction of fluorinated groups is a well-established strategy for enhancing the efficacy and stability of pesticides, herbicides, and fungicides. The 3,3-difluorocyclobutyl group can be incorporated into agrochemical candidates to improve their metabolic resistance in plants and insects, leading to longer-lasting activity. Furthermore, the altered electronic properties conferred by the gem-difluoro substitution can influence the compound's mode of action and selectivity, potentially leading to the development of more effective and environmentally benign crop protection agents.

In materials science, the focus is often on creating polymers with unique and desirable properties. Perfluorocyclobutyl (PFCB) aryl ether polymers, for instance, are a class of high-performance materials known for their exceptional thermal stability, chemical resistance, and low dielectric constants. While the synthesis of these polymers typically involves the thermal cyclodimerization of trifluorovinyl ethers, the underlying principles of incorporating fluorinated cyclic structures to enhance material properties are relevant. The 3,3-difluorocyclobutyl unit can be envisioned as a building block for novel polymers with tailored characteristics. Its incorporation could lead to materials with improved processability, specific optical properties, or enhanced resistance to degradation, making them suitable for applications in electronics, aerospace, and advanced coatings. Although direct polymerization of this compound is not a common route to PFCB polymers, its core difluorocyclobutyl structure serves as a valuable synthon for creating monomers for novel fluorinated polymers.

Table 3: Potential Applications in Agrochemicals and Materials Science
FieldPotential ApplicationAdvantage Conferred by 3,3-Difluorocyclobutyl Moiety
AgrochemicalsDevelopment of novel pesticides, herbicides, and fungicidesEnhanced metabolic stability, increased potency, and improved selectivity
Materials ScienceCreation of high-performance fluorinated polymersImproved thermal stability, chemical resistance, and tailored optical/electrical properties

Advanced Spectroscopic and Analytical Methodologies for Benzyl 3,3 Difluorocyclobutanecarboxylate Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of Benzyl (B1604629) 3,3-difluorocyclobutanecarboxylate, offering insights into the proton, carbon, and fluorine environments within the molecule.

Proton NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. Experimental data for Benzyl 3,3-difluorocyclobutanecarboxylate in deuterated chloroform (B151607) (CDCl₃) provides a distinct spectral signature. rsc.org The aromatic protons of the benzyl group appear as a multiplet between δ 7.47 and 7.27 ppm, integrating to five protons. rsc.org A sharp singlet at δ 5.16 ppm corresponds to the two benzylic protons (-CH₂-), indicating their chemical equivalence. rsc.org The cyclobutane (B1203170) ring protons present as multiplets; the methine proton (-CH-) is observed between δ 3.09 and 2.95 ppm, while the four methylene (B1212753) protons (-CH₂-) resonate in the region of δ 2.90 to 2.60 ppm. rsc.org

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.47 - 7.27Multiplet5HAromatic protons (C₆H₅)
5.16Singlet2HBenzylic protons (O-CH₂)
3.09 - 2.95Multiplet1HMethine proton on cyclobutane ring
2.90 - 2.60Multiplet4HMethylene protons on cyclobutane ring
Data obtained in CDCl₃ at 400 MHz. rsc.org

While specific experimental data for the ¹³C NMR spectrum of this compound is not widely published, the expected chemical shifts can be predicted based on its structure. The spectrum would display distinct signals for the carbonyl carbon, aromatic carbons, benzylic carbon, and the carbons of the difluorocyclobutane ring. The carbonyl carbon of the ester is expected in the δ 170-175 ppm region. The aromatic carbons would appear between δ 128-136 ppm. The benzylic carbon (-CH₂-) signal is anticipated around δ 67 ppm. The carbons of the cyclobutane ring would be significantly affected by the attached fluorine atoms, with the C-F bonds causing shifts and C-F coupling. The CF₂ carbon would show a triplet due to coupling with the two fluorine atoms.

Carbon Atom Predicted Chemical Shift (δ) ppm
Carbonyl (C=O)~170 - 175
Aromatic (quaternary)~135 - 136
Aromatic (CH)~128 - 129
Benzylic (-OCH₂)~67
CF₂~80 - 90 (triplet)
CH₂ (cyclobutane)~30 - 40
CH (cyclobutane)~35 - 45

Fluorine-19 NMR is a powerful technique for characterizing fluorinated organic compounds. For this compound, the two fluorine atoms are chemically equivalent, which would result in a single resonance in the ¹⁹F NMR spectrum. This signal would be expected to appear as a complex multiplet due to coupling with the vicinal protons on the cyclobutane ring. The chemical shift would likely fall in the typical range for aliphatic gem-difluoro compounds.

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. Key expected correlations would be between the methine proton and the adjacent methylene protons on the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton assignments from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., the benzylic protons at δ 5.16 ppm to the benzylic carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity of the entire molecule. Expected key correlations for this compound would include a correlation from the benzylic protons (δ 5.16 ppm) to the carbonyl carbon and the quaternary aromatic carbon, as well as correlations from the cyclobutane protons to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Information and Purity Assessment

Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecule with high precision, which in turn allows for the confirmation of its elemental formula. The molecular formula for this compound is C₁₂H₁₂F₂O₂. The theoretical exact mass can be calculated for the molecular ion and its common adducts.

Ion Formula Calculated Exact Mass
[M]⁺C₁₂H₁₂F₂O₂226.0799
[M+H]⁺C₁₂H₁₃F₂O₂227.0877
[M+Na]⁺C₁₂H₁₂F₂NaO₂249.0696

HRMS analysis can also provide information about the fragmentation patterns of the molecule, which helps to confirm its structure. Common fragmentation pathways for this compound would likely involve the cleavage of the ester bond, leading to the formation of a benzyl cation (m/z 91) or a tropylium (B1234903) ion, and the loss of the benzyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC facilitates its separation from other components in a mixture based on its volatility and interaction with the chromatographic column. Following separation, mass spectrometry provides detailed structural information through the analysis of the compound's mass-to-charge ratio (m/z) and its fragmentation pattern upon electron ionization.

The electron impact (EI) mass spectrum of this compound is characterized by several key fragmentation pathways that are diagnostic of its structure. The molecular ion peak (M⁺), corresponding to the intact molecule, would be observed at m/z 226. The fragmentation is dominated by cleavages influenced by the benzyl and ester functional groups.

A predominant fragmentation pathway for benzyl esters is the cleavage of the benzylic C-O bond. miamioh.edulibretexts.org This leads to the formation of a highly stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium ion. jove.com This fragment is typically the base peak in the spectrum, appearing at m/z 91. jove.com Another significant fragmentation involves the loss of the entire benzyloxy group ([M - 107]⁺), resulting in an acylium ion corresponding to the 3,3-difluorocyclobutanecarbonyl moiety at m/z 119. Further fragmentation of the cyclobutane ring can also occur, though these are generally less prominent than the cleavages adjacent to the ester and benzyl groups.

m/zProposed Fragment IonStructural FormulaSignificance
226Molecular Ion [M]⁺[C₁₂H₁₂F₂O₂]⁺Confirms molecular weight
135[M - C₇H₇]⁺[C₅H₅F₂O₂]⁺Result of benzyl radical loss
119[M - C₇H₇O]⁺[C₅H₅F₂O]⁺Acylium ion from benzyloxy radical loss
108[C₇H₈O]⁺[C₆H₅CH₂OH]⁺Corresponds to benzyl alcohol, from rearrangement
91[C₇H₇]⁺[C₇H₇]⁺Base peak, tropylium ion

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR spectrum of this compound is expected to show strong absorptions characteristic of its ester and gem-difluoro functionalities. The most prominent band would be the C=O stretching vibration of the ester group, which is anticipated in the range of 1735-1750 cm⁻¹. orgchemboulder.comresearchgate.net This region is typical for saturated aliphatic esters. Another key feature is the strong and broad absorption associated with the C-F bonds. Given the presence of a geminal difluoro group, two distinct stretching modes—symmetric and asymmetric—are expected, appearing in the wide range of 1000-1360 cm⁻¹. wikipedia.org The C-O stretching vibrations of the ester linkage typically produce two strong bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comspcmc.ac.in Aromatic C-H stretching vibrations from the benzyl group are found above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutane ring and the methylene bridge appear just below 3000 cm⁻¹. libretexts.org

In the Raman spectrum, non-polar bonds often produce stronger signals than in the IR spectrum. Therefore, the C-C stretching vibrations of the aromatic ring and the cyclobutane skeleton are expected to be more prominent. The C=O stretch will also be present, though potentially weaker than in the IR spectrum. The symmetric C-F stretching vibration may also be observed. The complementary nature of the two techniques allows for a more complete vibrational assignment and structural confirmation. epequip.com

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman IntensityAssignment
Aromatic C-H Stretch3030 - 3100MediumStrongVibrations of C-H bonds on the phenyl ring
Aliphatic C-H Stretch2850 - 3000MediumStrongVibrations of C-H bonds in the CH₂ groups
C=O Stretch1735 - 1750Very StrongMediumEster carbonyl group vibration. orgchemboulder.comresearchgate.net
Aromatic C=C Stretch1450 - 1600Medium-WeakStrongIn-plane skeletal vibrations of the phenyl ring
C-F Asymmetric Stretch1200 - 1360StrongWeakAsymmetric stretching of the CF₂ group. wikipedia.org
C-O-C Asymmetric Stretch1160 - 1210StrongMediumEster C-C(=O)-O linkage vibration. spcmc.ac.in
C-F Symmetric Stretch1000 - 1150StrongMediumSymmetric stretching of the CF₂ group. wikipedia.org
O-C-C Symmetric Stretch1030 - 1070StrongMediumEster O-CH₂-Ph linkage vibration. spcmc.ac.in
Cyclobutane Ring Modes700 - 1000Medium-WeakMediumRing puckering and deformation vibrations. libretexts.org

Future Research Directions and Perspectives

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of enantioenriched fluorinated cyclobutane (B1203170) derivatives remains a significant challenge in synthetic chemistry. duke.edu Future efforts will likely focus on the development of novel asymmetric methodologies to access chiral derivatives of benzyl (B1604629) 3,3-difluorocyclobutanecarboxylate. These chiral building blocks are of high interest for the preparation of new therapeutic agents, as the stereochemistry of a molecule is often crucial for its biological activity.

One promising avenue is the use of transition metal catalysis. For instance, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has been shown to produce chiral gem-difluorinated α-boryl cyclobutanes with excellent regio- and enantioselectivity. researchgate.netresearchgate.net These borylated intermediates are versatile and can be further functionalized to a wide array of enantioenriched cyclobutane derivatives. researchgate.net Future work could adapt such methodologies to precursors of benzyl 3,3-difluorocyclobutanecarboxylate, enabling the stereocontrolled synthesis of its chiral analogs.

Another area of intense research is the palladium-catalyzed enantioselective C(sp³)–H arylation of cyclobutanes. chemrxiv.org The development of new chiral ligands that can effectively control the stereochemistry of C–H activation on the cyclobutane ring would provide a direct route to chiral arylated derivatives. Applying this logic to 3,3-difluorocyclobutanecarboxylate esters could yield novel chiral compounds with potential applications in drug discovery.

The table below summarizes some of the catalytic systems that could be explored for the asymmetric synthesis of chiral 3,3-difluorocyclobutane derivatives.

Catalytic SystemReaction TypePotential Chiral ProductKey Advantages
Rhodium / Chiral LigandAsymmetric HydroborationChiral 3,3-difluorocyclobutylcarbinolsHigh regio- and enantioselectivity
Palladium / Chiral LigandEnantioselective C-H ArylationChiral Aryl-substituted 3,3-difluorocyclobutanecarboxylatesDirect functionalization of C-H bonds
Copper / Chiral LigandAsymmetric Conjugate AdditionChiral 3-substituted-3,3-difluorocyclobutanecarboxylatesFormation of new C-C bonds with stereocontrol

Exploration of Novel Catalytic and Flow Chemistry Applications

The development of new catalytic methods for the functionalization of the 3,3-difluorocyclobutane ring is a key area for future research. While this compound is a valuable building block, direct and selective catalytic modification of its core structure would open up new avenues for creating molecular diversity. This includes the exploration of late-stage functionalization reactions that can be applied to complex molecules containing the difluorocyclobutane motif.

Flow chemistry presents a powerful tool for the synthesis and modification of fluorinated compounds. rsc.org The use of continuous-flow reactors can offer significant advantages over traditional batch processes, including improved safety, better reaction control, and enhanced scalability. ucd.iealmacgroup.com Future research should focus on developing continuous-flow processes for the synthesis of this compound and its derivatives. This could involve the fluorination of precursors or the catalytic functionalization of the cyclobutane ring in a flow setup. The integration of in-line purification and analysis techniques would further enhance the efficiency of these processes.

The following table highlights potential catalytic and flow chemistry applications for this class of compounds.

Application AreaSpecific TechniquePotential Outcome
Catalytic C-H FunctionalizationPalladium or Iridium CatalysisDirect introduction of various functional groups onto the cyclobutane ring.
Flow Chemistry SynthesisContinuous-flow fluorination or cycloadditionSafer, more efficient, and scalable production of difluorocyclobutane intermediates.
Photoredox CatalysisVisible-light mediated reactionsNovel transformations of the cyclobutane core under mild conditions.

Investigation of New Biological Targets and Therapeutic Areas

The gem-difluorocyclobutane moiety is recognized as a valuable bioisostere in medicinal chemistry, often used to modulate the physicochemical properties of drug candidates, such as metabolic stability and lipophilicity. nih.govdigitellinc.com For example, the FDA-approved anti-cancer drug Ivosidenib contains a gem-difluorocyclobutane motif which was critical for enhancing its metabolic stability while maintaining potency. digitellinc.com

Future research will undoubtedly focus on incorporating the this compound scaffold into new drug discovery programs. A key direction will be the systematic exploration of its impact on a wide range of biological targets. By synthesizing libraries of compounds derived from this building block, researchers can screen for activity against various enzymes, receptors, and ion channels.

The unique conformational constraints and electronic properties of the difluorocyclobutane ring may lead to unexpected and potent interactions with biological macromolecules. Investigating new therapeutic areas beyond oncology, such as infectious diseases, neurodegenerative disorders, and metabolic diseases, will be a priority. The development of new synthetic methodologies, as described in the previous sections, will be crucial for generating the necessary chemical diversity for these biological investigations.

Advanced Material Science Applications of Cyclobutane-Containing Esters

The rigid and strained nature of the cyclobutane ring makes it an interesting component for the design of new materials with unique properties. Cyclobutane-containing polymers have been investigated for their potential as stress-responsive materials or "mechanophores". duke.eduacs.orgresearchgate.net These materials can undergo constructive chemical transformations in response to mechanical force, leading to changes in their properties such as color, fluorescence, or self-healing capabilities.

Future research in this area could involve the incorporation of this compound or its derivatives into polymer backbones. The presence of the difluoro group could significantly influence the mechanical and electronic properties of the resulting polymers. For example, the strong C-F bonds could enhance the thermal stability of the material, while the polar nature of the C-F bonds might affect its dielectric properties.

The development of cyclobutane-based polyesters and polyamides through [2+2] photocycloaddition reactions in continuous flow has shown promise for creating well-defined polymers. nih.gov Exploring the polymerization of monomers derived from this compound could lead to new classes of fluorinated polymers with applications in areas such as advanced coatings, electronic devices, and biomedical materials.

The table below outlines potential material science applications for cyclobutane-containing esters.

Material TypePotential ApplicationKey Property Conferred by Cyclobutane Ester
Stress-Responsive PolymersSelf-healing materials, sensorsMechanochemical reactivity of the cyclobutane ring
Fluorinated PolyestersHigh-performance plastics, dielectric filmsThermal stability and unique electronic properties from the difluoro group
Liquid CrystalsDisplay technologiesRigid core structure influencing mesophase behavior

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Benzyl 3,3-difluorocyclobutanecarboxylate?

  • Methodology : A two-step approach is commonly employed. First, cyclobutane derivatives are fluorinated using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Second, benzyl esterification is achieved via coupling reactions (e.g., DCC-mediated esterification or Mitsunobu conditions). For purification, flash chromatography (SiO₂) with gradients of ethyl acetate/hexane is recommended, as demonstrated in analogous protocols for indene derivatives .
  • Key Considerations : Monitor fluorination efficiency via ¹⁹F NMR, and confirm esterification completion via TLC (Rf ~0.5 in 20% EtOAc/hexane).

Q. How is structural confirmation performed for this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Identify cyclobutane protons (δ ~3.0–4.0 ppm, complex splitting due to geminal fluorines) and benzyl ester aromatic protons (δ ~7.3–7.5 ppm). Fluorine-induced deshielding shifts carbocyclic carbons in ¹³C NMR .
  • HRMS : Use ESI+ mode to verify molecular ion [M+Na]⁺ (e.g., calculated m/z for C₁₂H₁₁F₂O₂: 248.0695; experimental tolerance ±2 ppm) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in EtOAc/hexane at -20°C.

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in cyclobutane ring puckering dynamics?

  • Approach : Perform DFT calculations (B3LYP/6-31G*) to compare energy barriers of chair, boat, and twisted conformers. Fluorine substituents introduce steric and electronic effects, favoring a flattened geometry. Compare computed ¹⁹F NMR chemical shifts with experimental data to validate models .
  • Data Interpretation : Mismatched shifts may indicate solvent effects or insufficient basis sets; refine with PCM solvent models or larger basis sets (e.g., 6-311++G**).

Q. What strategies address low yields in cross-coupling reactions involving this compound?

  • Troubleshooting :

  • Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki couplings, optimizing ligand ratios (e.g., 1:2 Pd:ligand). Nickel catalysts (e.g., NiCl₂·6H₂O/NaBH₄) may improve selectivity in reductive aminations .
  • Solvent Effects : Use anhydrous THF or DMF to stabilize intermediates. Pre-dry substrates over molecular sieves.
  • Byproduct Analysis : Identify side products (e.g., defluorination via LC-MS) and adjust reaction time/temperature.

Q. How to reconcile conflicting NOESY and DFT data regarding substituent orientation?

  • Resolution :

  • Experimental : Acquire NOESY at multiple temperatures (-10°C to 25°C) to detect dynamic effects.
  • Computational : Perform MD simulations (AMBER) to assess conformational flexibility. If NOESY cross-peaks contradict static DFT models, consider averaging over low-energy conformers .

Data Analysis & Optimization

Q. What chromatographic conditions optimize separation of diastereomers in fluorinated cyclobutane derivatives?

  • Method : Use chiral stationary phases (e.g., Chiralpak IA) with isocratic elution (hexane:IPA 95:5, 1 mL/min). Monitor UV at 254 nm. For achiral separations, normal-phase SiO₂ with 10–30% EtOAc/hexane gradients resolves esters from hydroxylated byproducts .

Q. How to mitigate hydrolytic instability of the benzyl ester under basic conditions?

  • Stabilization :

  • pH Control : Maintain reactions below pH 8.0. Use buffered conditions (e.g., phosphate buffer, pH 7.4) for aqueous workups.
  • Alternative Protecting Groups : Compare with tert-butyl esters (cleaved under acidic conditions) if hydrolysis persists .

Mechanistic & Kinetic Studies

Q. What kinetic isotope effects (KIEs) are observed in fluorocyclobutane ring-opening reactions?

  • Experimental Design : Synthesize deuterated analogs (e.g., C₆D₅ esters) and measure rate constants via ¹H NMR. A primary KIE (k_H/k_D > 1) suggests rate-determining C-F bond cleavage. Compare with DFT-predicted transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3,3-difluorocyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3,3-difluorocyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.